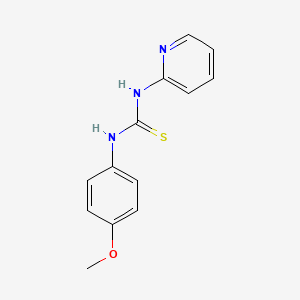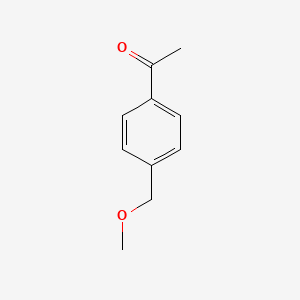
1-(4-(甲氧基甲基)苯基)乙酮
描述
1-(4-(Methoxymethyl)phenyl)ethan-1-one, also known as PMK methyl glycidate, is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. PMK methyl glycidate is a precursor to the synthesis of MDMA, a popular recreational drug. However, in
科学研究应用
合成与生物学评估
1-(4-(甲氧基甲基)苯基)乙酮及其衍生物在各种化合物的合成中起着至关重要的作用。例如,涉及该化合物的合成工艺已用于制造抗菌剂。在一项研究中,使用 1-(4-(甲氧基甲基)苯基)乙酮合成的化合物表现出优异的抗菌活性 (Sherekar, Kakade, & Padole, 2021)。
无金属合成方法
该化合物还被用于无金属合成方法。开发了一种高效且无金属的方法来合成多取代吡咯衍生物,其中包含取代的 1-苯基-2-(苯基氨基)-乙酮-1-酮,它是 1-(4-(甲氧基甲基)苯基)乙酮的近亲 (Kumar, Rāmānand, & Tadigoppula, 2017)。
化学合成中的光重排
光重排是另一个应用领域。例如,1-(邻-(甲氧基甲基)苯基)-1-苯基硅环丁烷,一种与 1-(4-(甲氧基甲基)苯基)乙酮相关的化合物,被研究其通过光解形成各种异构产物的能力 (Leigh & Li, 2003)。
晶体结构和热学性质
1-(4-(甲氧基甲基)苯基)乙酮衍生物的晶体结构和热学性质也一直是研究的主题。一种新型杂环化合物,1-(4-甲氧基苯基)-2-((5-(1-(萘-1-氧基)乙基)-[1,3,4]-恶二唑-2-基)硫代)乙酮被合成,并对其晶体结构进行了广泛分析 (Shruthi et al., 2019)。
碳钢腐蚀抑制
此外,该化合物的衍生物已被用于探索腐蚀抑制的研究。在这样的一项研究中,化合物 2-(1H-咪唑-1-基)-1-苯基乙酮-1-酮被用于抑制 1020 碳钢在酸性介质中的腐蚀 (Costa et al., 2021)。
抗炎活性
源自 1-(4-(甲氧基甲基)苯基)乙酮的化合物也因其抗炎活性而受到评估。一项对苯基二聚体化合物(包括该化合物的衍生物)的研究表明在体内具有显着的抗炎作用 (Singh, Dowarah, Tewari, & Geiger, 2020)。
属性
IUPAC Name |
1-[4-(methoxymethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOPZYVTPKHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176569 | |
| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methoxymethyl)phenyl)ethan-1-one | |
CAS RN |
22072-50-0 | |
| Record name | 1-[4-(Methoxymethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22072-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022072500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(methoxymethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

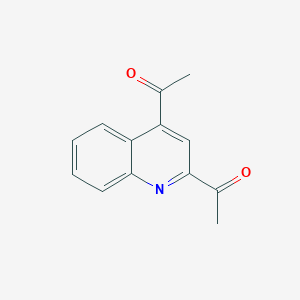
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)
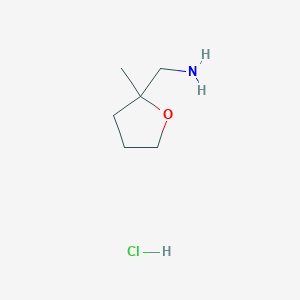
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
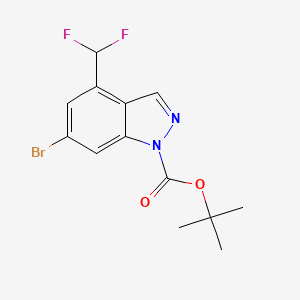
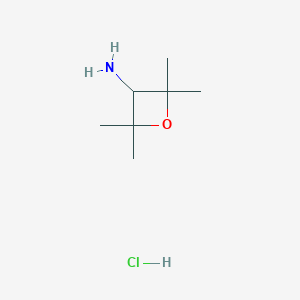
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)

![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)

